2'-Deoxy-2'-methylidene-5-fluorocytidine
説明
特性
CAS番号 |
129531-96-0 |
|---|---|
分子式 |
C10H12FN3O4 |
分子量 |
257.22 g/mol |
IUPAC名 |
4-amino-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12FN3O4/c1-4-7(16)6(3-15)18-9(4)14-2-5(11)8(12)13-10(14)17/h2,6-7,9,15-16H,1,3H2,(H2,12,13,17)/t6-,7+,9-/m1/s1 |
InChIキー |
CBFZRLQZSOMINR-BKPPORCPSA-N |
SMILES |
C=C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O |
異性体SMILES |
C=C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)O |
正規SMILES |
C=C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O |
他のCAS番号 |
129531-96-0 |
同義語 |
2'-deoxy-2'-methylidene-5-fluorocytidine 2-DMFC |
製品の起源 |
United States |
科学的研究の応用
Antiviral Applications
Mechanism of Action:
2'-Deoxy-2'-methylidene-5-fluorocytidine functions by inhibiting viral replication through interference with nucleic acid synthesis. Its structural modifications enhance stability against nucleases, making it a promising candidate for treating viral infections.
Case Study: Influenza Virus Inhibition
Research has demonstrated that this compound exhibits potent antiviral activity against various strains of influenza viruses, including H5N1 and H1N1. In vitro studies revealed a 90% inhibitory concentration (IC90) range from 0.13 µM to 4.6 µM against these viruses in MDCK cells .
In vivo studies using BALB/c mice showed that administration of 60 mg/kg/day significantly improved survival rates (80% survival) when treatment began 24 hours post-infection with the H5N1 virus . This indicates its potential as a therapeutic agent for influenza.
| Virus Type | IC90 (µM) | Survival Rate in Mice (%) | Dosage (mg/kg/day) |
|---|---|---|---|
| H5N1 | 0.13 - 4.6 | 80 | 60 |
| H1N1 | Not specified | 50 | 30 |
Anticancer Applications
Mechanism of Action:
In cancer research, this compound has been investigated for its ability to inhibit DNA polymerase-dependent DNA synthesis, thereby impeding tumor growth.
Case Study: Efficacy Against Tumor Cells
The compound has shown significant antitumor activity in vitro across various human cancer cell lines. In studies conducted by the National Cancer Institute, it displayed an average growth inhibition rate of approximately 12.53% against tested tumor cells .
Additionally, it has been noted for its potential use in combination therapies to enhance the efficacy of existing chemotherapeutic agents.
| Cancer Type | Inhibition Rate (%) | Cell Lines Tested |
|---|---|---|
| Various Tumors | ~12.53 | Multiple Human Lines |
Pharmacological Properties
Stability and Bioavailability:
One of the key advantages of this compound is its stability against enzymatic degradation, which enhances its bioavailability and therapeutic potential in clinical applications.
類似化合物との比較
Comparison with Structurally Related Nucleoside Analogs
Structural Modifications and Physicochemical Properties
Modifications at the 2'-position of the ribose ring significantly influence conformational flexibility, hydrogen bonding, and metabolic stability.
Key Observations :
- Methylidene vs.
- Dual Modifications : The combination of 2'-methylidene and 5-fluorine may synergistically enhance metabolic stability and target affinity, though this requires experimental validation.
Antiviral and Anticancer Mechanisms
- This compound: Hypothesized to act as a chain terminator or polymerase inhibitor due to its modified ribose and fluorinated base. No direct activity data are available.
- 2'-Fluoro-2'-deoxycytidine: Enhances siRNA activity and serum stability via fluorine-induced C3'-endo conformation .
- 2'-C-Methylcytidine : Exhibits high selectivity for HCV polymerase (NS5B) and is in Phase 2 clinical trials for hepatitis C .
- 2',2'-Difluorocytidine : Inhibits ribonucleotide reductase (RNR) via covalent modification, showing potent anticancer activity .
Clinical Implications :
Pharmacokinetics and ADMET Properties
- 2'-Deoxy-2'-fluorocytidine : Demonstrates favorable human intestinal absorption (HIA+) and blood-brain barrier penetration (BBB+) in silico .
- 5-Fluoro-2'-deoxyuridine : Rapidly metabolized to 5-fluorouracil, leading to systemic toxicity .
- 2'-Methylidene-5-fluorocytidine : Predicted to have moderate HIA/BBB penetration due to the hydrophobic methylidene group, though experimental data are lacking.
準備方法
Solvent Systems and Temperature Effects
Reaction solvents significantly influence yield and selectivity. Acetonitrile, a polar aprotic solvent, facilitated higher yields (30.7%) in silylation-mediated couplings compared to chlorobenzene (30.7%) or chloroform (30.8%). Elevated temperatures (50–75°C) were consistently employed to accelerate reaction kinetics, though excessive heat led to decomposition in some cases. For instance, reactions conducted at 25–30°C in acetonitrile required 24 hours but achieved comparable yields to shorter-duration high-temperature reactions.
Catalyst Selection and Molar Ratios
The molar ratio of CFSOSi(CH) to sugar intermediate (2:1) proved optimal for activating the leaving group while minimizing side reactions. In contrast, the use of SnCl at a 4:1 molar ratio relative to the sugar derivative enabled efficient dehydrohalogenation but required stringent moisture control. Catalytic systems involving sodium iodide, as described in patent CN102250175A, enhanced the solubility of 5-fluorocytosine, achieving 79% yield in the synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.
Data Tables: Synthesis Parameters and Outcomes
Table 1. Comparison of Key Synthetic Methods
Table 2. Impact of Solvent on Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetonitrile | 24 | 30.7 |
| Chlorobenzene | 16 | 30.7 |
| Chloroform | 16 | 30.8 |
Mechanistic Insights and Stereochemical Considerations
The formation of the methylidene group at the 2' position proceeds via an E2 elimination mechanism when using halogenated sugar intermediates. The anti-periplanar geometry of the leaving group (Cl or Br) and the β-hydrogen ensures stereoselective formation of the trans-alkene. Computational studies suggest that the bulky benzoyloxy groups at the 4' and 5' positions hinder free rotation, favoring the desired configuration. Fluorination at the 5 position is typically introduced early in the synthesis, as seen in the use of pre-fluorinated nucleobases like 5-fluorocytosine .
Q & A
Q. What are the established synthetic routes for 2'-Deoxy-2'-methylidene-5-fluorocytidine, and how can purity be optimized?
The synthesis of fluorinated nucleosides like this compound often involves coupling fluorinated sugar moieties with modified bases. For example, a method using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst for glycosylation has been reported, followed by deprotection with sodium methoxide to yield the final product . To optimize purity, researchers should employ HPLC purification with ion-pairing reagents (e.g., triethylammonium acetate) and validate purity via 1H-NMR and mass spectrometry. Stability during synthesis can be monitored using thin-layer chromatography (TLC) under varying pH conditions .
Q. How does the 2'-methylidene modification influence the compound’s stability in biological buffers?
The 2'-methylidene group enhances nuclease resistance by sterically hindering enzymatic cleavage, as observed in studies of similar 2'-modified nucleosides . Stability can be assessed by incubating the compound in serum-containing media (e.g., 10% fetal bovine serum) at 37°C and analyzing degradation kinetics via UV spectrophotometry or LC-MS . Comparative studies with unmodified cytidine derivatives are critical to isolate the effect of the methylidene group .
Q. What in vitro models are suitable for initial antiviral activity screening?
Subgenomic HCV replicon systems (e.g., Huh-7 cells) are well-documented for evaluating fluorocytidine derivatives. Protocols include treating cells with the compound at concentrations ranging from 1–100 µM and quantifying viral RNA reduction via qRT-PCR . Parallel cytotoxicity assays (e.g., MTT or ATP-luciferase ) should be performed to differentiate antiviral activity from nonspecific cytostasis .
Advanced Research Questions
Q. How does this compound-5'-triphosphate inhibit viral polymerases, and what structural insights support this mechanism?
The triphosphate form acts as a chain terminator by competing with natural nucleotides for incorporation into viral RNA. Structural studies using X-ray crystallography of HCV NS5B polymerase have shown that the 2'-fluoro and methylidene groups disrupt the active site’s Mg²⁺ coordination, reducing catalytic efficiency . To validate this, researchers can perform radiolabeled incorporation assays with [³H]-labeled cytidine triphosphate and analyze inhibition kinetics using Lineweaver-Burk plots .
Q. How can conflicting reports on cytostatic versus antiviral effects be resolved?
Discrepancies often arise from variations in cell type (e.g., cancer vs. primary cells) or assay duration . To address this, conduct time-course experiments with synchronized cell populations and monitor cell cycle progression via flow cytometry (e.g., propidium iodide staining). For example, 2'-Deoxy-2'-fluorocytidine was shown to induce S-phase arrest in Huh-7 cells at 48 hours, masking antiviral effects in shorter assays . Parallel use of pulse-chase labeling with 5-ethynyl-2’-deoxyuridine (EdU) can disentangle DNA synthesis inhibition from antiviral activity .
Q. What techniques are recommended for analyzing the compound’s impact on RNA secondary structure?
Circular dichroism (CD) spectroscopy and NMR are critical for assessing structural changes in RNA duplexes. For instance, 2'-fluoro modifications in arabinose configurations destabilize Hoogsteen base-paired poly(A) duplexes under low pH, as shown by CD spectral shifts at 260 nm . Computational modeling (e.g., molecular dynamics simulations ) can further predict how methylidene and fluorine groups alter base stacking and duplex stability .
Q. How can researchers evaluate the compound’s potential as a ribonucleotide reductase (RNR) inhibitor?
RNR inhibition can be tested via enzyme activity assays using purified RNR (e.g., from E. coli or human sources) and monitoring dNTP depletion with radiolabeled [³H]-CDP as a substrate . Competitive inhibition constants (Ki) can be derived from dose-response curves , while crystallographic studies of RNR-compound complexes reveal binding interactions at the active site .
Q. What strategies enhance the compound’s bioavailability in in vivo models?
Prodrug approaches , such as phosphoramidate or lipid conjugates, improve oral absorption. For example, 5'-O-(valyl-hydrogen phosphate) prodrugs of fluorocytidine derivatives have shown enhanced plasma stability in rodent models . Pharmacokinetic parameters (e.g., Cmax , AUC ) should be quantified using LC-MS/MS after single-dose administration in preclinical species .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks to compare studies across cell lines, assay conditions, and dosing regimens.
- Advanced Structural Probes : Employ fluorine-19 NMR to track metabolic conversion in real-time .
- RNA Aptamer Design : Incorporate 2'-fluoro modifications to enhance nuclease resistance in SELEX-derived aptamers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
